molecular formula C7H13ClN4 B11905352 1-(1H-Pyrazol-4-yl)piperazine hydrochloride

1-(1H-Pyrazol-4-yl)piperazine hydrochloride

Katalognummer: B11905352
Molekulargewicht: 188.66 g/mol
InChI-Schlüssel: VMHGIGATIQMYLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1H-Pyrazol-4-yl)piperazine hydrochloride is a chemical compound with the molecular formula C7H12N4·HCl It is a derivative of piperazine and pyrazole, which are both important classes of heterocyclic compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Pyrazol-4-yl)piperazine hydrochloride typically involves the reaction of pyrazole with piperazine under controlled conditions. One common method is the nucleophilic substitution reaction where pyrazole is reacted with piperazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1H-Pyrazol-4-yl)piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the pyrazole ring.

Wissenschaftliche Forschungsanwendungen

1-(1H-Pyrazol-4-yl)piperazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(1H-Pyrazol-4-yl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    1-(1H-Pyrazol-4-yl)piperazine: Similar structure but without the hydrochloride group.

    1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Another derivative with different substituents on the pyrazole ring.

    1-Methyl-1H-pyrazole-4-boronic acid: A related compound with a boronic acid group.

Uniqueness: 1-(1H-Pyrazol-4-yl)piperazine hydrochloride is unique due to its specific combination of the pyrazole and piperazine rings, along with the hydrochloride group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

Molekularformel

C7H13ClN4

Molekulargewicht

188.66 g/mol

IUPAC-Name

1-(1H-pyrazol-4-yl)piperazine;hydrochloride

InChI

InChI=1S/C7H12N4.ClH/c1-3-11(4-2-8-1)7-5-9-10-6-7;/h5-6,8H,1-4H2,(H,9,10);1H

InChI-Schlüssel

VMHGIGATIQMYLQ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C2=CNN=C2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.